3-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid”, also known as Boc-Thi-NH-Me, is a chemical compound that has attracted significant interest in the scientific community. It is a powder at room temperature .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C11H15NO4S . Its InChI code is 1S/C11H15NO4S/c1-11(2,3)16-10(15)12-6-7-4-5-17-8(7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) .
Scientific Research Applications
Novel Amino Acids Synthesis
Research has demonstrated the utility of tert-butoxycarbonyl (Boc) protected compounds in the synthesis of novel amino acids. For instance, novel amino acids and dehydroamino acids containing the benzo[b]thiophene moiety were prepared through Michael addition and palladium-catalyzed cross-couplings, utilizing thiophenols and 3-iodobenzylamine as nucleophiles. This approach yielded racemic amino acid and dehydroamino acid derivatives linked to the benzo[b]thiophene moiety, showcasing the compound's role in facilitating complex synthesis processes (Abreu et al., 2003).
Structural Studies
The crystal structure of related compounds, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, has been explored to examine the influence of N-methylation on peptide conformation. These studies reveal the spatial arrangements and interactions of tert-butoxycarbonyl groups, contributing to a deeper understanding of molecular structure and behavior (Jankowska et al., 2002).
Characterization and Functionalization of Oligo/Polythiophenes
The synthesis and characterization of monothiophenes and terthiophenes bearing amino acids have been reported, where the reaction with thiophene substituted in position 3 by a carboxylic acid or an acetic acid moiety with an alanine methyl ester was performed. This research opens avenues for the development of new materials with specific optical and electrochemical properties, highlighting the compound's relevance in material science (McTiernan & Chahma, 2010).
Efficient Catalysis in N-tert-Butoxycarbonylation
Studies have also shown the efficiency of heteropoly acids as catalysts for N-tert-butoxycarbonylation of amines, demonstrating the compound's role in enhancing reaction efficiency and environmental friendliness in synthetic organic chemistry (Heydari et al., 2007).
Synthesis of Stereoisomers
Research into the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has provided insights into methodologies for obtaining pure cis or trans acids, important for the development of unnatural amino acids and understanding their synthetic pathways (Bakonyi et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-6-7-4-5-17-8(7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNZSAIVASHXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(SC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.